molecular formula C11H9ClN2O2 B15052675 Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Cat. No.: B15052675
M. Wt: 236.65 g/mol
InChI Key: ZKWJBDDZRDXUBQ-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a chlorine atom and an ethyl ester group further defines its chemical structure. Naphthyridines, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
  • 1,5-Naphthyridine derivatives
  • 1,6-Naphthyridine derivatives

These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific chlorine and ethyl ester substitutions, which contribute to its distinct chemical and biological properties .

Biological Activity

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a chloro substituent at the 8-position and an ethyl ester functional group at the carboxylic acid position. The molecular formula is C11H8ClN2O2C_{11}H_{8}ClN_{2}O_{2} with a molecular weight of approximately 236.65 g/mol. The presence of the ethyl ester enhances its solubility, making it suitable for various biological applications.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Key Findings from Research Studies

  • Antibacterial Efficacy :
    • Studies have shown that derivatives of naphthyridine compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for various derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
  • Mechanisms of Action :
    • The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to inhibit key bacterial enzymes involved in metabolism and cell wall synthesis .
    • In vitro studies suggest that these compounds may act synergistically with existing antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
  • Case Studies :
    • A research study highlighted the synthesis and evaluation of various naphthyridine derivatives, including this compound, which were found to be more effective than standard treatments against antibiotic-resistant bacteria .
    • Another study focused on the design and synthesis of related compounds that displayed promising antibacterial activity in vivo, supporting the potential therapeutic applications of naphthyridine derivatives .

Comparative Analysis of Naphthyridine Derivatives

The following table summarizes the biological activities and unique aspects of selected naphthyridine derivatives:

Compound NameStructure FeaturesAntimicrobial ActivityUnique Aspects
This compoundChloro at 8-positionMIC: 0.22–0.25 μg/mL against E. coliHigh solubility
Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylateHydroxy at 4-positionModerate activity against S. aureusIncreased reactivity
Ethyl 6-bromo-1,8-naphthyridine-3-carboxylateBromine at 6-positionEffective against multiple strainsDistinct antimicrobial profile
Ethyl 2-amino-1,8-naphthyridine-3-carboxylateAmino at 2-positionEnhanced activity against resistant strainsPotentially more reactive

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3

InChI Key

ZKWJBDDZRDXUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl

Origin of Product

United States

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